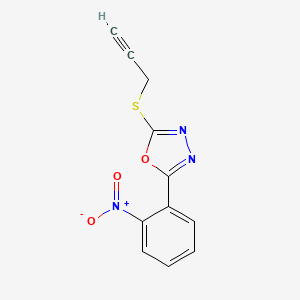
N,4-dicyclohexyl-1-piperazinecarbothioamide
描述
N,4-dicyclohexyl-1-piperazinecarbothioamide (D-CPPene) is a chemical compound that has gained attention in the field of neuroscience due to its potential as a neuroprotective agent. D-CPPene belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological activities.
作用机制
The exact mechanism of action of N,4-dicyclohexyl-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that this compound exerts its neuroprotective effects by modulating the activity of glutamate receptors. Glutamate is a neurotransmitter that plays a crucial role in neuronal communication. Excessive glutamate release can lead to excitotoxicity and neuronal damage. This compound has been found to selectively block the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors, which are known to be involved in excitotoxicity.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In animal studies, this compound has been found to reduce neuronal damage caused by ischemia and traumatic brain injury. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using N,4-dicyclohexyl-1-piperazinecarbothioamide in lab experiments is its stability under normal laboratory conditions. This compound can be stored for extended periods without significant degradation. Additionally, this compound has been extensively studied for its pharmacological properties, making it a well-characterized compound. However, one limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer this compound to cells or animals in aqueous solutions.
未来方向
There are several future directions for research on N,4-dicyclohexyl-1-piperazinecarbothioamide. One area of interest is the development of novel formulations of this compound that improve its solubility in water. This would make it easier to administer this compound to cells or animals in aqueous solutions. Additionally, further studies are needed to fully understand the mechanism of action of this compound. This could lead to the development of more potent and selective NMDA receptor blockers. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. If successful, this compound could become a promising treatment option for neurodegenerative diseases.
Conclusion
In conclusion, this compound is a promising compound with potential as a neuroprotective agent. Its anti-inflammatory, antioxidant, and anti-apoptotic properties make it a promising candidate for the treatment of neurodegenerative diseases. Although further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans, this compound represents a promising avenue for the development of novel neuroprotective agents.
科学研究应用
N,4-dicyclohexyl-1-piperazinecarbothioamide has been extensively studied for its potential as a neuroprotective agent. It has been found to exhibit anti-inflammatory, antioxidant, and anti-apoptotic properties. These properties make this compound a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N,4-dicyclohexylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3S/c21-17(18-15-7-3-1-4-8-15)20-13-11-19(12-14-20)16-9-5-2-6-10-16/h15-16H,1-14H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPCNXFZLCONTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCN(CC2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-ethyl-3-(4-fluorophenyl)-2-methyl-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one](/img/structure/B4712229.png)

![N-(3-fluorophenyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B4712246.png)
![N-[2-(difluoromethoxy)phenyl]-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4712260.png)


![2-{[({5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzamide](/img/structure/B4712283.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B4712289.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(3-chloro-4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4712312.png)

![7-(2-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4712318.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4712332.png)
![N-(4-chlorophenyl)-N'-[3-(1H-pyrazol-1-yl)propyl]urea](/img/structure/B4712339.png)
![2-chloro-N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4712346.png)